molecular formula C21H23N5O2 B6451852 5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2549025-16-1

5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No.: B6451852
CAS No.: 2549025-16-1
M. Wt: 377.4 g/mol
InChI Key: MZRNYYWSCIDQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a bicyclic pyrrolo-pyrrole derivative featuring a 5-cyanopyridin-2-yl substituent and a 4-methoxyphenylmethyl carboxamide group. The octahydropyrrolo[3,4-b]pyrrole core provides a rigid, nitrogen-rich scaffold, which is advantageous for interactions with biological targets such as kinases or G-protein-coupled receptors.

Properties

IUPAC Name

5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-28-18-5-2-15(3-6-18)11-24-21(27)26-9-8-17-13-25(14-19(17)26)20-7-4-16(10-22)12-23-20/h2-7,12,17,19H,8-9,11,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRNYYWSCIDQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is the PD-1/PD-L1 interaction . This interaction plays a crucial role in the immune system by regulating the immune response and preventing autoimmunity. By inhibiting this interaction, the compound aims to enhance the body’s immune response against cancer cells .

Mode of Action

The compound binds to the PD-L1 protein, preventing it from interacting with the PD-1 receptor on T-cells. This blockade releases the “brakes” on the immune system, allowing T-cells to attack cancer cells more effectively. The binding of the compound to PD-L1 is facilitated by its unique structure, which fits into the binding pocket of PD-L1, thereby inhibiting its function .

Biochemical Pathways

By inhibiting the PD-1/PD-L1 interaction, the compound affects several downstream pathways:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the compound’s action results in the disruption of the PD-1/PD-L1 interaction, leading to:

Action Environment

Environmental factors can significantly influence the compound’s action:

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name/Identifier Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Octahydropyrrolo[3,4-b]pyrrole 5-cyanopyridin-2-yl, 4-methoxyphenylmethyl C22H24N6O2* ~428.48* N/A
BI99935 Octahydropyrrolo[3,4-c]pyrrole 3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl, 4-methoxyphenylmethyl C22H27N7O2 421.4955
EP 4 374 877 A2 (Compound 1) Pyrrolo[1,2-b]pyridazine 6-cyano-5-methylpyrimidin-4-yl, trifluoromethyl, morpholine-ethoxy C33H31F3N8O4 ~684.65
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d) 1,3,4-Oxadiazole 4-chloro-2-phenoxyphenyl, 4-methylpyridin-2-yl C21H16ClN5O2 405.83

*Calculated based on structural analysis.

Key Observations:

Core Scaffold Variations :

  • The target compound’s octahydropyrrolo[3,4-b]pyrrole core differs from BI99935’s octahydropyrrolo[3,4-c]pyrrole , which alters nitrogen positioning and hydrogen-bonding capacity .
  • EP 4 374 877 A2’s pyrrolo[1,2-b]pyridazine core introduces additional aromaticity and rigidity compared to the target’s saturated bicyclic system .

Substituent Impact: The 5-cyanopyridin-2-yl group in the target compound contrasts with BI99935’s triazolopyridazine, which may confer divergent selectivity in kinase inhibition . The 4-methoxyphenylmethyl group is conserved in both the target and BI99935, suggesting a role in enhancing bioavailability or target engagement . EP 4 374 877 A2’s trifluoromethyl and morpholine-ethoxy groups likely improve metabolic stability and solubility compared to the target’s simpler substituents .

Inferred Pharmacological Properties

Table 2: Comparative Pharmacological Insights

Property Target Compound BI99935 EP 4 374 877 A2 (Compound 1) 1,3,4-Oxadiazole (6d)
Hydrogen-Bonding Capacity High (cyano, pyrrolo NH) Moderate (triazole, pyrrolo NH) High (cyano, pyrimidine) Moderate (oxadiazole, pyridine)
Lipophilicity (cLogP*) ~2.5 (methoxy enhances) ~2.8 (ethyl-triazolo increases) ~3.1 (trifluoromethyl elevates) ~3.5 (chlorophenyl elevates)
Metabolic Stability Moderate (methoxy reduces CYP) Moderate High (morpholine-ethoxy) Low (chlorophenyl may hinder)

*Calculated using fragment-based methods.

Key Findings:

Target vs. BI99935: The target’s 5-cyanopyridin-2-yl may offer stronger hydrogen bonding to kinase hinge regions compared to BI99935’s triazolopyridazine, but the latter’s ethyl group could enhance hydrophobic interactions . Both compounds share moderate metabolic stability due to the 4-methoxyphenyl group, which may reduce cytochrome P450-mediated oxidation .

Target vs. EP 4 374 877 A2 :

  • The patent compound’s trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism, whereas the target’s simpler substituents may limit its half-life .

Target vs. 1,3,4-Oxadiazole (6d): The oxadiazole derivative’s 4-chloro-2-phenoxyphenyl group increases lipophilicity but may reduce solubility, contrasting with the target’s balanced profile .

Research Implications

The structural diversity among analogs highlights the importance of core scaffold selection and substituent optimization. The target compound’s combination of a saturated bicyclic core and dual hydrogen-bonding groups positions it as a candidate for further kinase inhibition studies. However, its metabolic stability may require enhancement through fluorination or morpholine-like modifications, as seen in EP 4 374 877 A2 . Comparative studies with BI99935 could elucidate the pharmacological impact of pyrrolo-pyrrole isomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.